

# Application Notes and Protocols: Darunavir in Pediatric HIV Treatment Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Darunavir |           |
| Cat. No.:            | B192927   | Get Quote |

#### Introduction

**Darunavir** is a second-generation nonpeptidic protease inhibitor (PI) that has become a cornerstone in the management of HIV-1 infection.[1] Co-administered with a low boosting dose of a pharmacokinetic enhancer like ritonavir or cobicistat, **darunavir** demonstrates potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains.[1] Its high genetic barrier to resistance makes it a valuable option for treatment-experienced patients.[2] While initially approved for adults, extensive research has led to its approval and recommendation for use in pediatric populations, addressing a critical need for effective and durable antiretroviral agents for children and adolescents living with HIV.[3][4][5]

These application notes provide a comprehensive overview of the use of **darunavir** in pediatric HIV research, summarizing key clinical trial data, outlining detailed experimental protocols, and presenting established dosing guidelines for researchers, scientists, and drug development professionals.

### **Pharmacology and Mechanism of Action**

**Darunavir** exerts its antiviral effect by selectively inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the post-translational processing of viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions. By binding with high affinity to the active site of the protease, **darunavir** prevents the cleavage of these polyproteins, resulting in the production of immature, non-infectious viral particles.[1] The coadministration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme,



is essential to increase the plasma concentration and extend the half-life of **darunavir**, thereby enhancing its therapeutic efficacy.[5]





Click to download full resolution via product page

Figure 1: Mechanism of Action of **Darunavir** within the HIV Lifecycle.

### **Pediatric Formulations and Dosing Guidelines**

The development of pediatric-friendly formulations has been crucial for the successful administration of **darunavir** in children. Available formulations include oral tablets of various strengths (75 mg, 150 mg, 600 mg, 800 mg) and an oral suspension (100 mg/mL), which is particularly useful for younger children who cannot swallow tablets.[6][7] Dosing is primarily based on body weight and is differentiated for treatment-naïve and treatment-experienced patients, with twice-daily dosing generally recommended for children with prior protease inhibitor exposure.[8][9]

Table 1: Recommended Twice-Daily **Darunavir**/Ritonavir Dosing for Pediatric Patients (Treatment-Experienced)

| Body Weight (kg) | Darunavir Dose<br>(Twice Daily) | Ritonavir Dose<br>(Twice Daily) | Reference(s) |
|------------------|---------------------------------|---------------------------------|--------------|
| 10 to <15 kg     | 25 mg/kg (2.5 mL<br>suspension) | 3 mg/kg                         | [10]         |
| 15 to <20 kg     | 375 mg                          | 50 mg                           | [10]         |
| 20 to <30 kg     | 375 mg                          | 48-50 mg                        | [6][11][12]  |
| 30 to <40 kg     | 450 mg                          | 60 mg                           | [6][11][12]  |

| ≥40 kg | 600 mg | 100 mg |[6][11][12] |

Note: Dosing recommendations can vary slightly between regulatory bodies (e.g., FDA, EMA, WHO). Always consult the most current official guidelines.[6][8]

Table 2: Recommended Once-Daily **Darunavir**/Ritonavir Dosing for Pediatric Patients (Treatment-Naïve or PI-Naïve)



| Body Weight (kg) | Darunavir Dose<br>(Once Daily) | Ritonavir Dose<br>(Once Daily) | Reference(s) |  |
|------------------|--------------------------------|--------------------------------|--------------|--|
| 14 to <25 kg     | 600 mg                         | 100 mg                         | [2][9]       |  |
| 25 to <35 kg     | 600 mg or 800 mg               | 100 mg                         | [2][8][13]   |  |

| ≥35 kg or ≥40 kg | 800 mg | 100 mg |[9][11][14] |

Note: Once-daily dosing is generally not recommended for children under 12 years of age due to limited efficacy data in this group.[8]

## **Summary of Key Clinical Trials**

Several key clinical trials have established the pharmacokinetic profile, efficacy, and safety of **darunavir** in pediatric populations.

Table 3: Overview of Major Clinical Trials for **Darunavir** in Pediatric Patients



| Trial Name                  | Phase | Age Group           | Patient<br>Population         | Key<br>Objective(s)                                              | Reference(s        |
|-----------------------------|-------|---------------------|-------------------------------|------------------------------------------------------------------|--------------------|
| ARIEL<br>(TMC114-<br>C228)  | II    | 3 to <6<br>years    | Treatment-<br>experience<br>d | Evaluate PK, safety, and efficacy of DRV/r oral suspension       | [3][7][10]<br>[15] |
| DELPHI<br>(TMC114-<br>C212) | II    | 6 to <18<br>years   | Treatment-<br>experienced     | Determine appropriate weight-based dosing, safety, and efficacy. | [1][3][12]         |
| DIONE                       | II    | ≥12 to <18<br>years | Treatment-<br>naïve           | Assess PK, safety, and efficacy of once-daily DRV/r.             | [14]               |

| CHAPAS-4 Sub-study | PK | 3.8 to 14.7 years | Treatment-experienced (second-line) | Evaluate DRV exposure with once-daily dosing in African children. |[2][13] |

## **Experimental Protocols**

## Protocol 1: Phase II Open-Label Efficacy and Safety Study (Adapted from ARIEL/DELPHI Trials)

This protocol outlines a typical methodology for assessing the efficacy and safety of a new dosing regimen of **darunavir**/ritonavir (DRV/r) in treatment-experienced pediatric patients.

1. Study Objective: To evaluate the antiviral activity, safety, and tolerability of weight-based DRV/r over 48 weeks.



#### 2. Patient Selection Criteria:

- Inclusion: HIV-1 infected, aged 3 to <18 years, documented virologic failure on a prior antiretroviral regimen, signed informed consent.
- Exclusion: Known allergy to darunavir or sulfonamides, severe hepatic impairment, active opportunistic infection, pregnancy.[9]
- 3. Treatment Regimen:
- Patients receive an age and weight-appropriate dose of DRV/r twice daily.[10]
- Darunavir is administered as an oral suspension or tablets with food to increase bioavailability.[8]
- The DRV/r regimen is combined with an optimized background regimen (OBR) consisting of at least two other active antiretroviral drugs, determined by baseline genotypic resistance testing.[10]
- 4. Monitoring and Assessments:
- Screening (Week -4 to 0): Medical history, physical exam, baseline viral load (HIV-1 RNA),
   CD4+ cell count, hematology, clinical chemistry, and genotypic resistance testing.[10]
- Treatment Period (Week 0 to 48):
  - Efficacy: HIV-1 RNA and CD4+ count measured at Weeks 2, 4, 8, 12, 16, 24, 36, and 48.
     [3]
  - Safety: Clinical adverse events (AEs) are recorded at every visit. Laboratory safety panels (hematology, chemistry, lipids) are performed at Weeks 4, 12, 24, 36, and 48.[10]
  - Adherence: Assessed via patient/caregiver interviews or pill counts at each study visit.[3]
- 5. Endpoints:
- Primary Efficacy: Proportion of patients achieving a confirmed virologic response (e.g., HIV-1 RNA <50 copies/mL) at Week 48.[6][10]</li>



- Secondary Efficacy: Mean change from baseline in CD4+ cell count/percentage; proportion of patients with HIV-1 RNA <400 copies/mL.[7]</li>
- Safety: Incidence and severity of AEs and laboratory abnormalities.



Click to download full resolution via product page

Figure 2: Generalized Workflow for a Pediatric HIV Clinical Trial.

## Protocol 2: Steady-State Pharmacokinetic (PK) Substudy (Adapted from CHAPAS-4)

This protocol details the methodology for evaluating **darunavir** plasma concentrations in children at steady state.



- 1. Study Objective: To determine the steady-state PK parameters (AUC<sub>0-24</sub>h, Cmax, Ctrough) of once-daily DRV/r in a specific pediatric population.[13]
- 2. Patient Population: HIV-infected children receiving a stable DRV/r-based regimen for at least two weeks.
- 3. Study Procedure:
- Pre-Dose: Patients fast for a specified period (e.g., overnight).
- Dosing: The morning dose of DRV/r is administered with a standardized meal under direct observation by study staff.[13]
- Blood Sampling: Venous blood samples (e.g., 2-4 mL in EDTA tubes) are collected at specific time points post-dose. A typical intensive sampling schedule includes: 0 (pre-dose), 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[2][13]
- Sample Processing:
  - Samples are immediately placed on ice.
  - Within 30-60 minutes, samples are centrifuged (e.g., at 1500g for 10 minutes at 4°C) to separate plasma.
  - Plasma is transferred to labeled cryovials and stored at -80°C until analysis.
- 4. Bioanalytical Method:
- Darunavir concentrations in plasma are quantified using a validated liquid chromatographytandem mass spectrometry (LC-MS/MS) method.
- The method must demonstrate appropriate linearity, accuracy, precision, and a lower limit of quantification (LLOQ) relevant for therapeutic drug monitoring.
- 5. Data Analysis:
- Plasma concentration-time data for each participant are analyzed using non-compartmental or population PK modeling software (e.g., Phoenix WinNonlin, NONMEM).[13]



- · Key PK parameters are calculated:
  - AUC<sub>0-24</sub>h: Area under the concentration-time curve over 24 hours.
  - Cmax: Maximum observed plasma concentration.
  - Tmax: Time to reach Cmax.
  - Ctrough (C<sub>24</sub>): Trough concentration at 24 hours.
- Results are compared to established adult reference values or therapeutic targets to assess dose adequacy.[13]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Darunavir: in treatment-experienced pediatric patients with HIV-1 infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Profile of darunavir in the treatment of HIV-infected pediatric and adolescent patients -PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Appendix A: Pediatric Antiretroviral Drug Information Darunavir | NIH [clinicalinfo.hiv.gov]
- 7. FDA approve paediatric dose for darunavir | HIV i-Base [i-base.info]







- 8. paedsarvdosing.org [paedsarvdosing.org]
- 9. DARUNAVIR = DRV oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. Safety and efficacy of darunavir/ritonavir in treatment-experienced pediatric patients: week 48 results of the ARIEL trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Darunavir Dosage Guide + Max Dose, Adjustments Drugs.com [drugs.com]
- 12. fda.gov [fda.gov]
- 13. Pharmacokinetics of once-daily darunavir/ritonavir in second-line treatment in African children with HIV PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of darunavir/ritonavir at 48 weeks in treatment-naïve, HIV-1-infected adolescents: results from a phase 2 open-label trial (DIONE) PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Darunavir in Pediatric HIV Treatment Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192927#application-of-darunavir-in-pediatric-hiv-treatment-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com